molecular formula C20H21N5O B4461504 N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

Cat. No. B4461504
M. Wt: 347.4 g/mol
InChI Key: XLFRHSBNJIVBLO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea, commonly known as DMU-212, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMU-212 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of DMU-212 is still being studied; however, it is believed to act through various pathways. DMU-212 has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, such as COX-2 and VEGF. Additionally, DMU-212 has been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and physiological effects:
DMU-212 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Additionally, DMU-212 has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis. Furthermore, DMU-212 has been shown to induce apoptosis in cancer cells, which is important for preventing tumor growth.

Advantages and Limitations for Lab Experiments

DMU-212 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, DMU-212 has been extensively studied, and its properties and mechanism of action are well understood. However, one limitation of DMU-212 is that it has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of DMU-212. One potential direction is to study its potential therapeutic applications in various diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to understand the exact mechanism of action of DMU-212 and its potential interactions with other drugs. Furthermore, studies are needed to determine the appropriate dosage and administration of DMU-212 for potential therapeutic applications.

Scientific Research Applications

DMU-212 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, DMU-212 has been shown to exhibit anti-cancer properties by inhibiting tumor cell growth and inducing apoptosis. Furthermore, DMU-212 has been shown to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-13-5-4-6-18(15(13)3)23-20(26)22-17-10-8-16(9-11-17)21-19-12-7-14(2)24-25-19/h4-12H,1-3H3,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFRHSBNJIVBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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